Dodeca-4,8-dienedioic acid Dodeca-4,8-dienedioic acid
Brand Name: Vulcanchem
CAS No.: 14277-14-6
VCID: VC20960020
InChI: InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-6H,1-2,7-10H2,(H,13,14)(H,15,16)/b5-3+,6-4+
SMILES: C(CC=CCCC(=O)O)C=CCCC(=O)O
Molecular Formula: C12H18O4
Molecular Weight: 226.27 g/mol

Dodeca-4,8-dienedioic acid

CAS No.: 14277-14-6

Cat. No.: VC20960020

Molecular Formula: C12H18O4

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Dodeca-4,8-dienedioic acid - 14277-14-6

Specification

CAS No. 14277-14-6
Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
IUPAC Name (4E,8E)-dodeca-4,8-dienedioic acid
Standard InChI InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-6H,1-2,7-10H2,(H,13,14)(H,15,16)/b5-3+,6-4+
Standard InChI Key WPSFKKQQTBEENR-UHFFFAOYSA-N
Isomeric SMILES C(/C=C/CCC(=O)O)C/C=C/CCC(=O)O
SMILES C(CC=CCCC(=O)O)C=CCCC(=O)O
Canonical SMILES C(CC=CCCC(=O)O)C=CCCC(=O)O

Introduction

Physical and Chemical Properties

Dodeca-4,8-dienedioic acid possesses distinct physical and chemical characteristics that determine its behavior in various applications. Understanding these properties is crucial for researchers working with this compound.

Basic Physical Properties

The physical properties of Dodeca-4,8-dienedioic acid are summarized in the following table:

PropertyValue
CAS Number14277-14-6
Molecular FormulaC₁₂H₁₈O₄
Molecular Weight226.27 g/mol
IUPAC Name(4E,8E)-dodeca-4,8-dienedioic acid
Physical StateSolid at room temperature
Structural ConfigurationE (trans) configuration at positions 4 and 8
These properties establish the fundamental characteristics of the compound and serve as reference points for identification and quality assessment in laboratory settings .

Chemical Reactivity Profile

The chemical reactivity of Dodeca-4,8-dienedioic acid is primarily governed by its functional groups: the two carboxylic acid moieties and the two carbon-carbon double bonds. The carboxylic acid groups participate in typical acid-base reactions, esterification, and amidation processes, while the double bonds can undergo addition reactions, hydrogenation, and oxidative cleavage.
The conjugated diene system in certain derivatives of this compound contributes to its potential as a precursor for Diels-Alder reactions and other cycloaddition processes, expanding its synthetic utility. The presence of double bonds also makes the compound susceptible to oxidation, which researchers must consider when handling and storing this material.

Synthesis and Production Methods

Several methodologies have been developed for the synthesis of Dodeca-4,8-dienedioic acid, each with specific advantages depending on the intended application and scale of production.

Catalytic Cross-Condensation

One validated approach for synthesizing Dodeca-4,8-dienedioic acid involves catalytic cross-condensation of shorter-chain dienoic acids. This method typically employs transition metal catalysts, particularly palladium-based systems (e.g., Pd/C), which facilitate controlled positioning of the double bonds in the final product. The catalytic approach offers advantages in terms of selectivity and potential for scaling up production.

Oxidation of Unsaturated Fatty Acid Precursors

Another significant synthetic route involves the oxidation of unsaturated fatty acid precursors. This methodology typically starts with naturally occurring fatty acids and employs oxidative processes to introduce the required functional groups. Recent advances in this area have focused on developing more environmentally friendly oxidation methods that reduce the use of hazardous reagents and minimize waste generation .

Biosynthetic Approaches

Emerging research has explored biosynthetic methods for producing Dodeca-4,8-dienedioic acid using microbial fermentation processes. These approaches align with the growing interest in sustainable and biosourced chemical production. Patent literature indicates that biosourced dodecanedioic acid and related compounds can be produced through optimized bioprocesses, potentially offering more environmentally friendly alternatives to traditional chemical synthesis .

Structural Characterization Techniques

Accurate structural characterization of Dodeca-4,8-dienedioic acid is essential for confirming its identity, purity, and conformational properties. Multiple analytical techniques are typically employed to provide comprehensive structural information.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural confirmation of Dodeca-4,8-dienedioic acid. Both ¹H and ¹³C NMR provide valuable information about the carbon framework, while detailed analysis of coupling constants can confirm the trans (E) configuration of the double bonds. Researchers have noted that NMR analysis may require multiple solvents (CDCl₃, DMSO-d₆) to fully resolve all signals and address potential solvent-induced shifts.
Infrared (IR) spectroscopy complements NMR data by providing specific information about functional groups, particularly the characteristic C=O stretching bands of the carboxylic acid groups (typically around 1700 cm⁻¹) and C=C stretching of the double bonds (approximately 1650 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with C18 columns using acetonitrile/water gradients provides an effective method for isolating and purifying Dodeca-4,8-dienedioic acid, particularly for separating potential isomers. This approach is especially important when high-purity material is required for biomedical applications or polymer synthesis.

Mass Spectrometry

Mass spectrometry offers precise molecular weight confirmation and fragmentation pattern analysis, which can provide additional structural validation. The molecular ion peak should correspond to the expected molecular weight of 226.27 g/mol, with characteristic fragmentation patterns reflecting the carbon chain and functional groups.

Applications in Polymer Chemistry

Dodeca-4,8-dienedioic acid serves as a valuable building block in polymer chemistry, contributing to the development of materials with specific properties and applications.

Polyamide Synthesis

One of the most significant applications of Dodeca-4,8-dienedioic acid in polymer chemistry is the synthesis of polyamides, particularly nylon 6,12. The compound can undergo condensation polymerization with hexamethylene diamine to produce nylon polymers with distinctive properties. The following table compares different polyamides derived from this compound and related materials:

Polyamide TypeMonomers UsedKey Properties
Nylon 6,12Dodeca-4,8-dienedioic acid + Hexamethylene diamineHigh tensile strength, excellent thermal stability
Nylon 6CaprolactamGood elasticity, superior dyeability
Nylon 6,10Dodecanedioic acid + Hexamethylene diamineEnhanced moisture absorption, balanced properties
The incorporation of the double bonds from Dodeca-4,8-dienedioic acid introduces potential sites for cross-linking and modification in the resulting polymers, offering opportunities for tailoring material properties for specific applications.

Sustainable Polymer Production

The potential for using Dodeca-4,8-dienedioic acid derived from renewable biomass sources aligns with growing interest in sustainable practices in polymer production. This approach offers an alternative to petroleum-based feedstocks and contributes to the development of more environmentally friendly materials with reduced carbon footprints.

Biomedical Applications and Research

Research into the biomedical applications of Dodeca-4,8-dienedioic acid and its derivatives has revealed promising potential in several areas, particularly in anticancer research.

Antitumor Activity

Studies have highlighted the potential of derivatives of Dodeca-4,8-dienedioic acid as antitumor agents. Research indicates that certain macrocyclic compounds synthesized from this dicarboxylic acid exhibit significant cytotoxic activity against various cancer cell lines. These findings suggest that the structural features of the compound may contribute to specific biological interactions that could be exploited in anticancer drug development.
In one notable research initiative, a series of polyether macrocycles derived from Dodeca-4,8-dienedioic acid were synthesized and evaluated for their antitumor properties. Results indicated that these compounds could effectively inhibit tumor growth while demonstrating lower toxicity compared to traditional chemotherapeutic agents.

Metabolic Pathways and Biological Roles

The biological relevance of Dodeca-4,8-dienedioic acid is further evidenced by the existence of its coenzyme A derivative, Dodeca-4,8-dienedioyl-CoA. This metabolite plays a role in fatty acid metabolism pathways, particularly in the processing of unsaturated fatty acids . Understanding these metabolic relationships provides insight into potential biological activities and interactions of the compound within living systems.

Derivatives and Related Compounds

Dodeca-4,8-dienedioic acid serves as a precursor to various derivatives that expand its utility across different applications.

Acyl-CoA Conjugates

Dodeca-4,8-dienedioyl-CoA represents an important biological derivative where the acid is conjugated with coenzyme A. This derivative plays a role in fatty acid metabolism pathways and serves as an intermediate in various biochemical processes . The formation of this thioester activates the carboxylic acid for subsequent metabolic reactions.

Nitrile Derivatives

Dodeca-4,8-dienedinitrile (C₁₂H₁₆N₂) is a related compound with a molecular weight of 188.269 g/mol that contains nitrile groups in place of the carboxylic acid functionalities . This modification significantly alters the compound's reactivity profile and potential applications, demonstrating how structural variations can expand the utility of the basic carbon framework.

Esters and Amides

Esterification and amidation of Dodeca-4,8-dienedioic acid generate derivatives with modified properties, including altered solubility, reactivity, and biological activity. These derivatives often serve as intermediates in the synthesis of more complex molecules or as end products with specific applications in various fields.

Current Research and Future Perspectives

Current research on Dodeca-4,8-dienedioic acid spans multiple disciplines, reflecting the compound's versatility and potential for diverse applications.

Advances in Synthetic Methodology

Ongoing research aims to develop more efficient and environmentally friendly synthetic routes to Dodeca-4,8-dienedioic acid and its derivatives. These efforts include exploring novel catalytic systems, green chemistry approaches, and biosynthetic methods that could reduce environmental impact and production costs . Advances in these areas are likely to enhance the accessibility and sustainability of this compound for various applications.

Expanding Biomedical Applications

The promising antitumor activity observed in certain derivatives of Dodeca-4,8-dienedioic acid has stimulated further research into structure-activity relationships and potential therapeutic applications. Future studies may explore additional biological activities and develop more targeted derivatives with enhanced efficacy and selectivity.

Novel Materials Development

In the field of polymer science, ongoing research explores new copolymers and composite materials incorporating Dodeca-4,8-dienedioic acid. The unique structural features of this compound, particularly its double bonds, offer opportunities for developing materials with tailored properties for specific applications in areas such as sustainable packaging, biomedical devices, and advanced coatings.

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